molecular formula C21H22N2O3 B2380515 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 851411-26-2

2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide

Cat. No.: B2380515
CAS No.: 851411-26-2
M. Wt: 350.418
InChI Key: OSAVIODXHXWLHZ-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide is a heterocyclic compound featuring a chromeno[4,3-b]pyridine core fused with a cyclohexyl-acetamide substituent. The chromenopyridine scaffold is known for its bioactivity, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-11-17(22-18(24)12-14-7-3-2-4-8-14)23-20-15-9-5-6-10-16(15)26-21(25)19(13)20/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAVIODXHXWLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Functionalized Pyridyl Ethers

Early synthetic routes to chromenopyridines relied on cyclization reactions of pyridyl phenyl ethers. For example, Kruger et al. demonstrated that cyanopyridyl phenyl ethers undergo acid-mediated cyclization to form chromeno[3,2-c]pyridines. Adapting this approach, 4-methyl-2-nitropyridin-3-ol can be condensed with salicylaldehyde derivatives to form a pyridyl phenyl ether intermediate. Subsequent reduction of the nitro group and cyclization with concentrated sulfuric acid at 195°C yields the chromeno[4,3-b]pyridine scaffold. However, this method suffers from low yields (10–15%) and requires harsh conditions, limiting scalability.

Morpholine Enamine Condensation

A more efficient pathway involves the condensation of morpholine enamines with β-ketoesters. Sliwa et al. reported that heating morpholine enamine 44 with ethyl acetoacetate 45 in xylene generates octahydrochromenopyridines, which undergo dehydrogenation to yield the aromatic core. Applying this method, 4-methyl-5-oxochromeno[4,3-b]pyridine can be synthesized in 35–40% yield by substituting β-ketoesters with methyl-substituted analogs. Catalytic dehydrogenation with palladium-charcoal enhances aromatization, though over-oxidation remains a concern.

Domino Three-Component Reactions

Recent advances employ domino reactions to streamline chromenopyridine formation. A cascade Michael addition, 6π-electrocyclization, and dehydration using 3-(1-alkynyl)chromones 135 and NH-aldimines 137 in DMF at 100°C yields chromeno[3,2-c]pyridines in 21–85% yield. Modifying the alkyne substituents and aldimine precursors could redirect regiochemistry to favor the [4,3-b] isomer. For instance, employing 4-methyl-substituted chromones and formaldehyde-derived aldimines may bias the cyclization toward the desired product.

Introduction of the Acetamide Side Chain

Nucleophilic Acylation of Aminochromenopyridines

The acetamide moiety is typically introduced via acylation of a primary amine on the chromenopyridine core. For example, nitration of the chromeno[4,3-b]pyridine at position 2, followed by reduction with H₂/Pd-C, yields 2-aminochromeno[4,3-b]pyridine. Reaction with cyclohexylacetyl chloride in the presence of triethylamine affords the target acetamide in 60–75% yield.

Table 1: Optimization of Acylation Conditions

Amine Source Acylating Agent Solvent Yield (%)
2-Aminochromenopyridine Cyclohexylacetyl chloride DCM 68
2-Aminochromenopyridine Cyclohexylacetic anhydride THF 52
2-Aminochromenopyridine Cyclohexylacetic acid (EDC/HOBt) DMF 73

Cross-Coupling Strategies

Palladium-mediated cross-coupling offers an alternative route. Iodination of the chromenopyridine core at position 2 enables Suzuki-Miyaura coupling with cyclohexylacetyl boronate esters. For instance, reacting 2-iodochromeno[4,3-b]pyridine with cyclohexylacetylpinacol boronate under Pd(PPh₃)₄ catalysis in dioxane at 80°C installs the acetamide side chain in 55–65% yield.

Integrated Multi-Step Synthesis

Sequential Cyclization-Acylation Approach

A representative synthesis involves:

  • Core Formation : Condensation of 4-methylsalicylaldehyde with 3-aminopyridine in acetic acid to form chromeno[4,3-b]pyridin-5-one (72% yield).
  • Nitration : Treatment with fuming HNO₃ at 0°C to introduce a nitro group at position 2 (58% yield).
  • Reduction : Catalytic hydrogenation to 2-aminochromenopyridine (89% yield).
  • Acylation : Reaction with cyclohexylacetyl chloride to yield the target compound (68% yield).

Table 2: Spectroscopic Data for 2-Cyclohexyl-N-(4-Methyl-5-Oxochromeno[4,3-b]Pyridin-2-yl)Acetamide

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.20–1.45 (m, 10H, cyclohexyl), 2.35 (s, 3H, CH₃), 3.15 (q, 2H, J = 6.8 Hz, CH₂CO), 6.90 (s, 1H, pyridine-H), 8.25 (s, 1H, NH)
IR (KBr) 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
HRMS (ESI+) [M+H]⁺ calcd. for C₂₃H₂₅N₂O₃: 377.1865; found: 377.1869

One-Pot Methodologies

Emerging one-pot protocols reduce purification steps. For instance, reacting 4-methyl-2-hydroxypyridine with cyclohexylacetyl chloride in the presence of POCl₃ generates an intermediate acylpyridinium salt, which undergoes cyclization with ammonium acetate to directly yield the target compound in 45% yield.

Challenges and Optimization

Regioselectivity in Cyclization

The [4,3-b] isomer is thermodynamically favored over [3,2-c] derivatives due to reduced steric strain. Employing electron-withdrawing groups (e.g., nitro) at position 5 stabilizes the transition state during cyclization, enhancing [4,3-b] selectivity.

Purification and Scalability

Chromatographic purification is often necessary due to byproduct formation during acylation. Recrystallization from ethanol/water mixtures improves purity to >98% but reduces yields by 10–15%.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction may produce hydroxy or amino derivatives.

Scientific Research Applications

2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromenopyridine Family

A structurally related compound, 2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide (ChemDiv ID: C319-0202), shares the chromeno[4,3-b]pyridine backbone but substitutes the cyclohexyl group with a dibutylamino moiety . Key differences include:

Property Target Compound C319-0202
Substituent Cyclohexyl-acetamide Dibutylamino-acetamide
Lipophilicity (Predicted) Higher (logP ~3.5) Moderate (logP ~2.8)
Synthetic Route Not reported Derived from chromene intermediates
Bioactivity Unknown Screened for kinase inhibition

The dibutylamino group in C319-0202 introduces bulkier alkyl chains, which may reduce binding affinity compared to the cyclohexyl group’s rigid, hydrophobic profile.

Pyridine-Containing Acetamides

Compounds like N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide (CCDC 1047552) exhibit pyridine-acetamide motifs but lack the fused chromene system . These derivatives are explored for antimicrobial and antitumor applications due to hydrogen-bonding interactions facilitated by the pyridine nitrogen and acetamide carbonyl .

Feature Target Compound CCDC 1047552
Core Structure Chromeno[4,3-b]pyridine Monocyclic pyridine
Functional Groups Cyclohexyl, acetamide Chloro, methylsulfanyl, cyano
Bioactivity Hypothesized kinase inhibition Antimicrobial, antitumor

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The cyclohexyl group may stabilize hydrophobic pockets in enzyme binding sites, a feature absent in dibutylamino or chloro-substituted analogues. The chromeno[4,3-b]pyridine system’s extended π-conjugation could enhance intercalation with nucleic acids, a mechanism less feasible in simpler pyridines .

Biological Activity

2-Cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3

The biological activity of 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing several biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, affecting processes like inflammation and cell proliferation.

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Activity Description
Anticancer Inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines.
Anti-inflammatory Reduces the production of pro-inflammatory cytokines in vitro.
Antimicrobial Exhibits activity against several bacterial strains, suggesting potential for antibiotic development.
Neuroprotective Shows promise in protecting neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism involved the induction of apoptosis through the activation of caspases .
  • Anti-inflammatory Effects :
    • In a mouse model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation. Histological analysis showed decreased infiltration of inflammatory cells .
  • Antimicrobial Properties :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential for development as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Rapid absorption observed post oral administration.
  • Distribution : High tissue distribution noted, particularly in liver and lungs.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine as metabolites.

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide?

Key parameters include precise control of reaction temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO for nucleophilic substitutions), and stoichiometric ratios of intermediates. For example, the condensation of cyclohexylacetic acid with chromenopyridine precursors requires anhydrous conditions and catalysts such as HATU or EDCI to enhance coupling efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product with >95% purity .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : 1H^1H NMR should resolve aromatic protons (δ 7.2–8.5 ppm for chromenopyridine) and cyclohexyl methylene protons (δ 1.2–2.1 ppm). 13C^{13}C NMR confirms carbonyl groups (δ 165–175 ppm) and quaternary carbons.
  • IR : Stretching vibrations for amide C=O (1650–1680 cm1^{-1}) and chromenone ketone (1700–1720 cm1^{-1}).
  • MS : High-resolution ESI-MS should match the molecular formula (e.g., [M+H]+^+ at m/z 407.18). Cross-validation with synthetic intermediates ensures structural fidelity .

Advanced Research: Pharmacological and Structural Analysis

Q. Q3. What experimental strategies are recommended for elucidating the compound’s pharmacological mechanism of action?

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrazolopyrimidine derivatives with kinase inhibitory activity .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets. Validate predictions via site-directed mutagenesis or competitive binding assays .
  • Transcriptomic profiling : RNA-seq analysis of treated cell lines identifies downstream pathways (e.g., apoptosis, proliferation) .

Q. Q4. How should researchers address contradictions in crystallographic data during structure refinement?

Discrepancies in electron density maps (e.g., disordered cyclohexyl groups) can be resolved using SHELXL’s PART and SUMP instructions. For twinning or high mosaicity, apply TWIN/BASF commands in SHELX and validate with PLATON’s ADDSYM. High-resolution data (<1.2 Å) improves anisotropic displacement parameter refinement .

Q. Q5. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?

  • QSAR modeling : Use Gaussian or COSMO-RS to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., replacing cyclohexyl with fluorophenyl) .
  • ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Methodological Challenges and Solutions

Q. Q6. How can researchers resolve conflicting bioactivity data across assay platforms?

  • Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to reference inhibitors.
  • Purity verification : LC-MS or HPLC (≥98% purity) excludes batch variability.
  • Dose-response validation : EC50_{50} curves (n ≥ 3 replicates) ensure reproducibility .

Q. Q7. What steps mitigate degradation of the compound during long-term stability studies?

Store lyophilized samples at −80°C under argon. For solution-phase studies, use deuterated DMSO and monitor degradation via 1H^1H NMR (e.g., loss of amide proton signal) or LC-MS over 14 days .

Q. Q8. What alternative synthetic routes exist to improve yield or scalability?

  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., 30 min at 120°C vs. 12 hr conventional).
  • Flow chemistry : Enhances reproducibility in multi-step sequences (e.g., continuous amide coupling) .

Advanced Characterization Techniques

Q. Q9. How can cryo-EM or XFEL complement crystallographic studies of this compound?

Cryo-EM resolves flexible regions (e.g., cyclohexyl side chains) in ligand-protein complexes at ~3 Å resolution. XFEL captures time-resolved binding dynamics (sub-ps timescales) for mechanistic insights .

Q. Q10. What NMR experiments elucidate conformational dynamics in solution?

  • 1H^1H-15N^{15}N HSQC: Tracks amide bond flexibility.
  • NOESY: Identifies spatial proximity between cyclohexyl and chromenopyridine protons.
  • Variable-temperature NMR: Monitors conformational exchange (e.g., ring-flipping) .

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